Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate
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Overview
Description
Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate is a complex organotin compound with the molecular formula C58H116O4S2Sn and a molecular weight of 1060.40 g/mol. This compound is characterized by its unique structure, which includes a tin atom bonded to sulfur and oxygen atoms, as well as long alkyl chains. It is primarily used in specialized chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate typically involves the reaction of tetradecyl alcohol with a stannous chloride precursor in the presence of sulfur-containing reagents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of automated systems to monitor reaction parameters such as temperature, pressure, and reagent concentrations is common to ensure consistency and high yield .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The alkyl chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialized coatings and materials.
Mechanism of Action
The mechanism of action of Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate involves its interaction with biological membranes and enzymes. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity. Its organotin core can interact with thiol groups in proteins, affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Tetradecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate
- Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate
Uniqueness
This compound is unique due to its specific combination of long alkyl chains and organotin core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications.
Properties
CAS No. |
83898-50-4 |
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Molecular Formula |
C58H116O4S2Sn |
Molecular Weight |
1060.4 g/mol |
IUPAC Name |
tetradecyl 3-[didodecyl-(3-oxo-3-tetradecoxypropyl)sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C17H34O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*20H,2-16H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |
InChI Key |
JFZFODCALWMGBK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
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